4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one
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Overview
Description
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives have gained significant attention due to their diverse applications in medicinal and pharmaceutical chemistry . This compound, in particular, is known for its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one can be approached through several methods:
Click Chemistry Approach: This method involves the reaction of azides with alkynes to form tetrazoles under mild conditions.
Reaction with Sodium Azide: The reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts can yield tetrazoles.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction of nitriles with sodium azide, resulting in the formation of tetrazoles in a shorter time.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic and electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one has a wide range of scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design.
Biochemistry: Tetrazoles are used in DNA synthesis and as ligands in coordination chemistry.
Material Science: Tetrazoles are used in the development of energetic materials and as gas-generating agents in airbags.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one involves its interaction with molecular targets and pathways. Tetrazoles can act as inhibitors of enzymes or receptors by mimicking the structure of natural substrates. For example, tetrazoles can inhibit angiotensin-converting enzyme (ACE) and influence the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .
Comparison with Similar Compounds
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one can be compared with other similar compounds such as:
Properties
CAS No. |
113137-81-8 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(5-phenyltetrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-9(16)7-8-15-11(12-13-14-15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
RNGGNNCDAUFBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=NN=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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